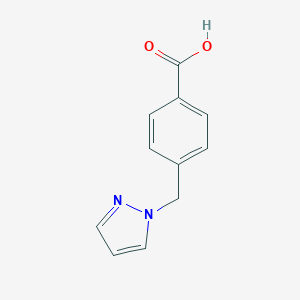
Cbz-2-methallyl-glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cbz-2-methallyl-glycine, also known as N-carbobenzyloxy-2-methallyl-glycine, is a derivative of glycine. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group and a methallyl substituent on the glycine backbone. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-2-methallyl-glycine typically involves the protection of the amino group of glycine with a benzyloxycarbonyl group, followed by the introduction of the methallyl group. One common method involves the reaction of glycine with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide to form N-carbobenzyloxy-glycine. This intermediate is then reacted with methallyl bromide under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Cbz-2-methallyl-glycine undergoes various chemical reactions, including:
Oxidation: The methallyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The Cbz protecting group can be removed via catalytic hydrogenation.
Substitution: The methallyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols can react with the methallyl group under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Removal of the Cbz group to yield free amines.
Substitution: Formation of substituted glycine derivatives.
Wissenschaftliche Forschungsanwendungen
Cbz-2-methallyl-glycine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Cbz-2-methallyl-glycine involves its reactivity as a protected amino acid derivative. The Cbz group protects the amino functionality, allowing selective reactions at other sites. Upon deprotection, the free amine can participate in various biochemical processes. The methallyl group provides additional reactivity, enabling further functionalization and modification of the molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cbz-glycine: Lacks the methallyl group, making it less reactive in certain substitution reactions.
Fmoc-2-methallyl-glycine: Uses a different protecting group (fluorenylmethyloxycarbonyl) which offers different stability and deprotection conditions.
Boc-2-methallyl-glycine: Uses a tert-butyloxycarbonyl protecting group, providing different reactivity and stability profiles.
Uniqueness
Cbz-2-methallyl-glycine is unique due to the combination of the Cbz protecting group and the methallyl substituent. This combination allows for selective protection and functionalization, making it a versatile intermediate in organic synthesis and medicinal chemistry.
Eigenschaften
IUPAC Name |
4-methyl-2-(phenylmethoxycarbonylamino)pent-4-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-10(2)8-12(13(16)17)15-14(18)19-9-11-6-4-3-5-7-11/h3-7,12H,1,8-9H2,2H3,(H,15,18)(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTAKXFCUXYTLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Iodo-N-methyl-N-(2-(methyl(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)ethyl)acetamide](/img/structure/B60729.png)





![3-Methyl-6,7,8,9-tetrahydro-5aH-pyrano[4,3-b]chromen-1-one](/img/structure/B60742.png)
![(1R,2R,3S,5R)-3-Amino-2,6,6-trimethylbicyclo[3.1.1]heptan-2-OL](/img/structure/B60745.png)
![1-Isopropyl-7-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B60748.png)


![Methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate](/img/structure/B60751.png)
